molecular formula C36H32N8O6S2 B2427733 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide CAS No. 392236-46-3

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide

Cat. No.: B2427733
CAS No.: 392236-46-3
M. Wt: 736.82
InChI Key: MTQRTZCTRNSURA-UHFFFAOYSA-N
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Description

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple sulfamoyl and cyanoethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.

Properties

IUPAC Name

4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32N8O6S2/c37-19-3-23-43(24-4-20-38)51(47,48)29-15-11-27(12-16-29)35(45)41-33-9-1-7-31-32(33)8-2-10-34(31)42-36(46)28-13-17-30(18-14-28)52(49,50)44(25-5-21-39)26-6-22-40/h1-2,7-18H,3-6,23-26H2,(H,41,45)(H,42,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQRTZCTRNSURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N)C(=C1)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CCC#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32N8O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide include:

Uniqueness

The uniqueness of this compound lies in its complex structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

The compound 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}naphthalen-1-yl)benzamide is a complex sulfamoyl-benzamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of sulfamoyl-benzamide derivatives typically involves the reaction of sulfonyl chlorides with amines followed by coupling with various aromatic systems. The specific synthetic route for this compound has not been extensively documented in available literature, but it likely follows established methodologies for similar compounds, focusing on functionalizing the benzamide moiety with sulfamoyl groups and cyanoethyl chains.

Enzyme Inhibition

Recent studies have highlighted the inhibitory effects of sulfamoyl-benzamide derivatives on human ecto-nucleotide triphosphate diphosphohydrolases (NTPDases), which are involved in nucleotide metabolism. For example, derivatives similar to the compound have shown selective inhibition against various isoforms of NTPDases:

CompoundTarget EnzymeIC50 (μM)
3ih-NTPDase12.88 ± 0.13
3jh-NTPDase21.49 ± 0.51
4dh-NTPDase30.72 ± 0.11
2dh-NTPDase80.28 ± 0.07

These values indicate a strong inhibitory potential, particularly for isoform h-NTPDase8, suggesting that modifications to the sulfamoyl and benzamide groups can significantly enhance enzyme binding affinity and selectivity .

Anticancer Properties

The compound's anticancer properties have also been evaluated in vitro against several human cancer cell lines. Notably, compounds similar to this one have demonstrated significant cytotoxic effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and others.
  • Mechanism of Action : Induction of cell cycle arrest and apoptosis through disruption of tubulin polymerization, leading to inhibited mitotic progression.

For instance, one study reported that related sulfamoyl-benzamide derivatives resulted in cell cycle arrest at the G2/M phase, indicating their potential as antitumor agents .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following observations have been made regarding structural modifications:

  • Presence of Cyanoethyl Groups : Enhances solubility and may improve interaction with target proteins.
  • Sulfamoyl Modifications : Variations in the sulfamoyl group influence binding affinity to NTPDases.
  • Benzamide Linkage : The nature of substituents on the benzamide affects both potency and selectivity against different NTPDase isoforms.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Sulfamoyl-Benzamide Derivatives Against Cancer : A study demonstrated that specific derivatives exhibited IC50 values as low as 1.30 μM against HepG2 cells, showcasing their potential as lead compounds for further development .
  • In Vivo Efficacy : In xenograft models, some derivatives showed tumor growth inhibition rates comparable to established chemotherapeutics, indicating promising therapeutic applications .

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